2-chloro-5,7-dimethylquinoline-3-carbaldehyde
Overview
Description
2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde is a chemical compound with the empirical formula C12H10ClNO . It has a molecular weight of 219.67 . The compound is typically in solid form .
Synthesis Analysis
The synthesis of 2-chloroquinoline-3-carbaldehydes, which includes 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde, often follows the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl 3 or PCl 5) upon heating .Molecular Structure Analysis
The SMILES string of this compound isCc1cc(C)c2cc(C=O)c(Cl)nc2c1
. This provides a text representation of the compound’s structure. Physical and Chemical Properties Analysis
The compound is a solid . Its molecular weight is 219.67 , and its empirical formula is C12H10ClNO .Scientific Research Applications
Electronic and Optical Properties
- Structural and Electronic Features : A study by Kurban, Sertbakan, and Gündüz (2020) explored the structural, electronic, and optical properties of quinoline derivatives, including 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde (C7DMQCA). They found that C7DMQCA exhibits lower optical bandgap, higher refractive index, and better optical conductivity compared to its analogs, suggesting potential applications in optical materials and electronics (Kurban, Sertbakan, & Gündüz, 2020).
Synthesis and Chemical Reactivity
- Synthesis of Quinoline Derivatives : The synthesis of quinoline derivatives is crucial in various industrial and medical applications. Aydemir and Kaban (2018) highlighted the synthesis of 4,7-Dimethylquinoline-2-carboxaldehyde, a related compound, emphasizing its significance in producing analytical reagents, ligands, and pharmaceutical substances (Aydemir & Kaban, 2018).
- Chemical Reactivity Studies : El-Gohary et al. (2017) investigated the chemical reactivity of a related compound, 4,9-Dimethoxy-5-oxo-5H-furo[3,2-g]chromene-6-Carboxaldehyde, towards various nitrogen nucleophiles. This study provides insights into the reactivity patterns that could be relevant for 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde (El-Gohary, Ibrahim, El-Sawy, & Abdel-fatah, 2017).
Biological and Pharmaceutical Applications
- Potential in Antitubercular Therapy : Marvadi et al. (2020) synthesized and evaluated novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides for antitubercular activity. This research indicates the potential application of similar quinoline derivatives in developing treatments for tuberculosis (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).
- Antimicrobial Screening : Desai et al. (2012) researched 2-Chloroquinoline-3-carbaldehyde derivatives, examining their antibacterial and antifungal activities. Their findings suggest that derivatives of 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde might have similar antimicrobial properties (Desai, Shihory, Rajpara, & Dodiya, 2012).
Catalysis and Chemical Transformations
- Catalytic Applications : Zeng et al. (2009) demonstrated the use of related quinoline derivatives in catalyzing the synthesis of nitrogen-containing heterocycles. This implies potential catalytic applications for 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde in organic synthesis (Zeng, Frey, Kinjo, Donnadieu, & Bertrand, 2009).
Molecular Docking and Computational Studies
- Molecular Docking Analysis : Saral et al. (2021) conducted molecular docking studies on 2-chloroquinoline-3-carboxaldehyde to understand its biological functions. Such computational analyses could be applied to 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde for predicting its interactions with biological targets (Saral, Sudha, Muthu, Sevvanthi, Sangeetha, & Selvakumari, 2021).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-5,7-dimethylquinoline-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-7-3-8(2)10-5-9(6-15)12(13)14-11(10)4-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMGKYRNZAHUIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C(=NC2=C1)Cl)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355971 | |
Record name | 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
482639-32-7 | |
Record name | 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 482639-32-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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